Pentetate calcium trisodium

Description

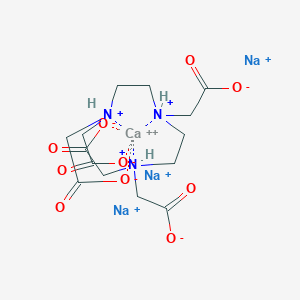

Structure

2D Structure

Properties

CAS No. |

17034-67-2 |

|---|---|

Molecular Formula |

C14H21CaN3Na3O10+3 |

Molecular Weight |

500.38 g/mol |

IUPAC Name |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |

InChI Key |

AYFCVLSUPGCQKD-UHFFFAOYSA-L |

SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Canonical SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Other CAS No. |

12111-24-9 |

Synonyms |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origin of Product |

United States |

Foundational & Exploratory

Pentetate calcium trisodium fundamental properties for research applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382), commonly known as Ca-DTPA, is a potent chelating agent utilized in research and clinical settings for the decorporation of certain transuranic actinides from the body. This technical guide provides an in-depth overview of the fundamental properties of Ca-DTPA for research applications. It covers its core chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. Detailed experimental protocols for in vivo decorporation studies are presented, alongside a summary of analytical methods for its detection in biological matrices. Quantitative data are compiled into structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Core Properties of Pentetate Calcium Trisodium

This compound (Ca-DTPA) is the trisodium calcium salt of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic polyaminocarboxylic acid that functions as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.

Chemical and Physical Properties

Ca-DTPA is supplied as a sterile, clear, colorless, hyperosmolar solution for intravenous or nebulized administration.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Trisodium calcium diethylenetriaminepentaacetate | [1] |

| Molecular Formula | Na₃CaC₁₄H₁₈N₃O₁₀ | [1][3] |

| Molecular Weight | 497.4 Daltons | [1][3] |

| Appearance | Clear, colorless solution | [1][2] |

| pH of Solution | 7.3 - 8.3 | [1][2] |

| Osmolarity | 1260 mOsmol/kg | [1][2] |

| CAS Number | 12111-24-9 | [4] |

Mechanism of Action

The primary mechanism of action of Ca-DTPA is chelation. It forms stable, soluble complexes with metal ions by exchanging its calcium ion for a metal with a greater binding affinity.[1][5][6] This process is particularly effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[7] The resulting metal-DTPA chelate is a water-soluble complex that is readily excreted from the body, primarily through glomerular filtration into the urine.[1][5] This significantly enhances the rate of elimination of the contaminating radionuclide, thereby reducing the radiation dose to tissues and organs.[7]

The effectiveness of Ca-DTPA is highest when administered shortly after internal contamination, while the radionuclides are still circulating in the bloodstream or are present in interstitial fluids.[1] Its efficacy decreases as the contaminants become sequestered in tissues like the liver and bone.[1]

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Ca-DTPA is poorly absorbed from the gastrointestinal tract. Intravenous administration is the recommended route for systemic contamination.[1] Nebulized inhalation can be an alternative for contamination solely through inhalation.

-

Distribution: Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1] It does not significantly penetrate erythrocytes or other cells and does not accumulate in specific organs.[1]

-

Metabolism: Ca-DTPA undergoes minimal metabolism in the body.[1]

-

Excretion: The vast majority of administered Ca-DTPA, along with the chelated radionuclides, is excreted via glomerular filtration into the urine.[1][5] Over 99% of an injected dose is excreted in the urine within 24 hours.[1]

Pharmacokinetic Parameters

The plasma retention of Ca-DTPA follows a multi-exponential decay. Studies with ¹⁴C-labeled DTPA have identified three components to its plasma half-life.

| Parameter | Value | Reference |

| Plasma Half-life (t½) - Component 1 | 1.4 minutes | [2] |

| Plasma Half-life (t½) - Component 2 | 14.5 minutes | [2] |

| Plasma Half-life (t½) - Component 3 | 94.4 minutes | [2] |

| Urinary Excretion (24 hours) | > 99% | [1] |

Depletion of Endogenous Metals

A significant metabolic consequence of Ca-DTPA administration is the chelation and subsequent depletion of endogenous essential trace metals, particularly zinc (Zn), but also magnesium (Mg) and manganese (Mn).[1][2] This is due to the high stability of DTPA complexes with these metals. For this reason, prolonged or repeated administration of Ca-DTPA is not recommended. If further chelation therapy is required after the initial 24 hours, the zinc salt of DTPA (Zn-DTPA) is preferred, as it is less likely to deplete endogenous zinc stores.

Stability Constants

The efficacy of a chelating agent is directly related to the stability of the complex it forms with a target metal ion. The stability constant (log K) provides a quantitative measure of this affinity. A higher log K value indicates a more stable complex. The table below presents the stability constants of DTPA with various actinides and endogenous metals.

| Metal Ion | Log K Value | Reference |

| Americium (Am³⁺) | 22.9 | [8] |

| Plutonium (Pu⁴⁺) | 29.5 | [8] |

| Curium (Cm³⁺) | 22.9 | [8] |

| Calcium (Ca²⁺) | 10.8 | [8] |

| Zinc (Zn²⁺) | 18.3 | [8] |

| Manganese (Mn²⁺) | 15.1 | [8] |

| Iron (Fe³⁺) | 27.5 | [8] |

Research Applications and Experimental Protocols

The primary research application of Ca-DTPA is in decorporation studies, aimed at developing and evaluating strategies to remove internally deposited radionuclides.

In Vivo Decorporation of Plutonium: A General Experimental Protocol

This protocol outlines a general methodology for assessing the efficacy of Ca-DTPA in an animal model (e.g., rats) contaminated with plutonium.

Objective: To determine the effectiveness of Ca-DTPA in enhancing the elimination of plutonium.

Materials:

-

Animal model (e.g., Sprague-Dawley rats)

-

Plutonium solution (e.g., ²³⁹Pu citrate)

-

This compound (Ca-DTPA) solution (sterile, injectable grade)

-

Metabolic cages for urine and feces collection

-

Gamma counter or other appropriate radiation detection instrumentation

-

Anesthesia and euthanasia agents

-

Standard laboratory equipment for injections and sample processing

Methodology:

-

Acclimatization: House animals in a controlled environment for a period of acclimatization before the experiment.

-

Contamination: Administer a known quantity of plutonium solution to the animals via a relevant route (e.g., intravenous or intramuscular injection).

-

Group Allocation: Divide the animals into at least two groups: a control group (receiving a saline placebo) and a treatment group (receiving Ca-DTPA).

-

Treatment Administration: At a specified time post-contamination (e.g., 1 hour), administer Ca-DTPA to the treatment group via intravenous injection. The control group receives an equivalent volume of saline.

-

Sample Collection: House the animals in metabolic cages and collect urine and feces at regular intervals (e.g., 24, 48, 72 hours) post-contamination.

-

Biodistribution Analysis: At the end of the experimental period, euthanize the animals and collect key tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).

-

Radioanalysis: Determine the plutonium content in the collected urine, feces, and tissue samples using a gamma counter or other suitable radioanalytical technique.

-

Data Analysis: Calculate the percentage of the administered dose of plutonium excreted and retained in the various tissues for both the control and treatment groups. Compare the results to determine the decorporation efficacy of Ca-DTPA. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.

Analytical Methods for Detection

Accurate quantification of Ca-DTPA and the chelated metals in biological samples is crucial for pharmacokinetic and efficacy studies. Several analytical methods can be employed:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive method for the determination of the elemental composition of samples. It can be used to measure the concentration of the chelated radionuclide in urine and tissues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the quantification of small molecules in complex biological matrices. LC-MS/MS methods have been developed for the direct measurement of DTPA in plasma.[9]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: Since DTPA itself lacks a strong chromophore, a common approach involves the formation of a stable metal-DTPA complex (e.g., with iron or copper) that can be readily detected by UV spectrophotometry.[10] Ion-pairing agents are often used to improve the retention and separation of the charged chelate.[10]

Conclusion

This compound is a critical tool in the field of radiological research, particularly for the development of decorporation therapies for actinide contamination. Its well-defined chemical properties, mechanism of action, and pharmacokinetic profile provide a solid foundation for its application in preclinical and clinical studies. The experimental protocols and analytical methods described in this guide offer a starting point for researchers investigating the efficacy and safety of Ca-DTPA and other chelating agents. A thorough understanding of its fundamental properties, including its high affinity for target radionuclides and its potential to deplete essential endogenous metals, is paramount for its safe and effective use in research.

References

- 1. orise.orau.gov [orise.orau.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107315056A - The method for determining the DTPA Ca in rat plasma biological sample - Google Patents [patents.google.com]

- 10. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentetate Calcium Trisodium (Ca-DTPA): A Technical Guide to its Role as a Chelating Agent for Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a potent chelating agent utilized in the treatment of internal contamination with certain heavy metals, particularly transuranic actinides. This technical guide provides an in-depth overview of the core scientific principles governing its mechanism of action, pharmacokinetics, and clinical applications. It summarizes quantitative data on its binding affinities, details experimental protocols for its evaluation, and visualizes key biological and experimental pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of chelation therapy for heavy metal intoxication.

Introduction

Internal contamination with heavy metals and radionuclides poses a significant health threat, necessitating effective therapeutic interventions. Chelating agents are compounds that can form stable, soluble complexes with metal ions, facilitating their excretion from the body.[1] Pentetate calcium trisodium, a salt of diethylenetriaminepentaacetic acid (DTPA), is a well-established chelating agent approved for the treatment of individuals internally contaminated with plutonium, americium, and curium.[2] Its efficacy stems from the fundamental principle of ligand exchange, wherein the calcium ion in the Ca-DTPA complex is displaced by a metal with a higher binding affinity for the DTPA ligand.[3] This guide delves into the technical details of Ca-DTPA's function and evaluation.

Mechanism of Action

The therapeutic effect of Ca-DTPA is predicated on the principles of coordination chemistry. The DTPA ligand is a polyamino-polycarboxylic acid that can form multiple coordination bonds with a metal ion, creating a stable, water-soluble chelate complex.[4]

The core mechanism involves an in vivo exchange reaction:

Ca-DTPA + Mⁿ⁺ → M-DTPA + Ca²⁺

Where Mⁿ⁺ represents a contaminating heavy metal ion with a higher stability constant for DTPA than calcium.[5] This newly formed metal-DTPA complex is then readily eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[6] The effectiveness of this process is highest when the contaminating metals are still circulating in the bloodstream or are present in interstitial fluids.[3]

Heavy metal exposure can induce significant cellular damage, often mediated by the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[7] This can lead to lipid peroxidation, protein damage, and DNA damage, ultimately culminating in apoptosis or necrosis.[8] Chelating agents like Ca-DTPA can mitigate this toxicity by binding to the heavy metal ions, thereby preventing them from participating in these damaging redox reactions.[7]

Quantitative Data: Stability Constants

The efficacy of Ca-DTPA in chelating a specific heavy metal is directly related to the stability of the resulting metal-DTPA complex. This is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The data presented in Table 1 summarizes the log stability constants of DTPA with various metal ions.

| Metal Ion | Log K | Reference |

| Gd³⁺ | 22.46 | [5] |

| Hg²⁺ | 27.00 | [5] |

| Pb²⁺ | 18.80 | [5] |

| Co²⁺ | 18.40 | [5] |

| Zn²⁺ | 18.75 | [5] |

| Ca²⁺ | 10.74 | [5] |

| Am³⁺ | ~26.2 | [9] |

| Mg²⁺ | ~9.3 | [10] |

Table 1: Log Stability Constants of DTPA with Various Metal Ions.

Pharmacokinetics

Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[11] It undergoes minimal metabolism and does not significantly penetrate cells.[11] The plasma half-life is relatively short, and the vast majority of the administered dose, along with the chelated heavy metals, is excreted in the urine within 24 hours.[6]

| Parameter | Value | Reference |

| Route of Administration | Intravenous, Nebulized Inhalation | [12] |

| Distribution | Extracellular fluid | [11] |

| Metabolism | Minimal | [11] |

| Primary Route of Excretion | Urine (via glomerular filtration) | [6] |

| Plasma Half-life | Short | [6] |

Table 2: Pharmacokinetic Properties of Ca-DTPA.

Experimental Protocols

The evaluation of Ca-DTPA's efficacy as a chelating agent involves both in vitro and in vivo studies. Below are representative protocols for these key experiments.

In Vivo Decorporation Study in a Rodent Model

This protocol outlines a typical in vivo experiment to assess the decorporation efficacy of Ca-DTPA following internal contamination with a heavy metal, such as plutonium, in a rat model.[7][13]

Objective: To quantify the reduction in heavy metal body burden following treatment with Ca-DTPA.

Materials:

-

Sprague-Dawley rats

-

Plutonium nitrate (B79036) solution

-

Ca-DTPA solution (sterile, injectable grade)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter or other appropriate radiation detection equipment

Procedure:

-

Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

-

Contamination: Administer a known quantity of plutonium nitrate to the rats via intravenous injection or inhalation.

-

Treatment Groups: Divide the animals into at least two groups: a control group receiving a saline injection and a treatment group receiving an intravenous injection of Ca-DTPA (e.g., 30 µmol/kg body weight). Treatment can be administered at various time points post-contamination to assess the impact of delayed therapy.[14]

-

Sample Collection: House the rats in metabolic cages and collect urine and feces separately over a defined period (e.g., 24, 48, and 72 hours) post-treatment.

-

Tissue Analysis: At the end of the experimental period, euthanize the animals and collect key organs such as the liver, kidneys, and femur to determine the residual heavy metal burden.

-

Quantification: Analyze the collected urine, feces, and tissue samples for their plutonium content using a suitable detection method like alpha spectrometry.

-

Data Analysis: Compare the total amount of plutonium excreted and the residual organ burden between the control and Ca-DTPA treated groups to determine the decorporation efficacy.

Determination of Metal Concentrations in Biological Samples by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for the quantification of trace and ultra-trace elements in biological matrices.

Objective: To accurately measure the concentration of heavy metals in urine, blood, or digested tissue samples.

Materials:

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Certified reference materials for the heavy metals of interest

-

High-purity nitric acid

-

Deionized water

-

Microwave digestion system (for tissue samples)

Procedure:

-

Sample Preparation (Urine/Blood):

-

Acidify the liquid samples with high-purity nitric acid to a final concentration of 1-2%.

-

If necessary, perform a dilution to bring the expected metal concentrations within the linear dynamic range of the ICP-MS.

-

-

Sample Preparation (Tissues):

-

Accurately weigh the tissue samples.

-

Perform acid digestion using a microwave digestion system with concentrated nitric acid to break down the organic matrix and solubilize the metals.

-

Dilute the digested samples to a known volume with deionized water.

-

-

Instrument Calibration:

-

Prepare a series of calibration standards of the target heavy metals from certified reference materials.

-

Generate a calibration curve by analyzing the standards on the ICP-MS.

-

-

Sample Analysis:

-

Introduce the prepared samples into the ICP-MS.

-

The instrument will aspirate the sample, create an aerosol, and introduce it into the high-temperature argon plasma.

-

The plasma atomizes and ionizes the elements in the sample.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

A detector measures the intensity of the ions for each element.

-

-

Quantification:

-

The concentration of the heavy metals in the samples is determined by comparing their signal intensities to the calibration curve.

-

Determination of Metal-Ligand Stability Constants via Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the stability constants of metal-ligand complexes.[8]

Objective: To determine the stability constant (log K) of a metal-DTPA complex.

Materials:

-

Potentiometer with a glass electrode and a reference electrode

-

Constant temperature water bath

-

Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH)

-

Inert electrolyte solution (e.g., KCl) to maintain constant ionic strength

Procedure:

-

System Calibration: Calibrate the electrode system using standard buffer solutions.

-

Titration of Ligand: Titrate a solution of DTPA and a strong acid with a standardized strong base. This allows for the determination of the protonation constants of the DTPA ligand.

-

Titration of Metal-Ligand System: Titrate a solution containing the metal ion, DTPA, and a strong acid with the standardized strong base.

-

Data Acquisition: Record the pH (or millivolt) readings after each addition of the titrant (strong base).

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added).

-

Use appropriate software or calculation methods (e.g., Bjerrum's method) to analyze the titration data.

-

The shift in the titration curve of the metal-ligand system compared to the ligand-only system is used to calculate the concentration of the free ligand and the average number of ligands bound to the metal ion at each point in the titration.

-

From this data, the stepwise and overall stability constants of the metal-DTPA complex can be determined.[15]

-

Conclusion

This compound is a cornerstone in the medical management of internal contamination with specific heavy metals, most notably the transuranic actinides. Its efficacy is rooted in well-understood principles of coordination chemistry, leading to the formation of stable, excretable metal complexes. The quantitative data on its binding affinities and pharmacokinetic profile provide a solid foundation for its clinical use. The detailed experimental protocols described herein offer a framework for the continued research and development of this and other chelating agents. A thorough understanding of the technical aspects of Ca-DTPA is paramount for researchers and drug development professionals working to advance the field of chelation therapy and improve outcomes for individuals affected by heavy metal toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Chelation Model Validation: Modeling of a Plutonium-238 Inhalation Incident Treated with DTPA at Los Alamos National Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Decorporation approach following rat lung contamination with a moderately soluble compound of plutonium using local and systemic Ca-DTPA combined chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cost-nectar.eu [cost-nectar.eu]

- 9. scispec.co.th [scispec.co.th]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. GitHub - seflless/diagrams: Generate Flowcharts, Network Sequence Diagrams, GraphViz Dot Diagrams, and Railroad Diagrams [github.com]

- 12. Chelation of cadmium from metallothionein in vivo and its excretion in rats repeatedly injected with cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decorporation Approach after Rat Lung Contamination with Plutonium: Evaluation of the Key Parameters Influencing the Efficacy of a Protracted Chelation Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. materialsciencetech.com [materialsciencetech.com]

Physicochemical Characteristics of Pentetate Calcium Trisodium (Ca-DTPA) for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Pentetate calcium trisodium (B8492382) (Ca-DTPA), a chelating agent primarily used for the decorporation of heavy metal and radionuclide contaminants. The information presented herein is intended to support laboratory research and drug development activities.

Chemical and Physical Properties

Pentetate calcium trisodium is the trisodium salt of the calcium chelate of diethylenetriaminepentaacetic acid (DTPA). It is a synthetic, polyaminopolycarboxylic acid. Its primary mechanism of action involves the exchange of its calcium ion for a metal with a greater binding affinity, forming a stable, water-soluble complex that is subsequently excreted by the body.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | |

| Synonyms | Ca-DTPA, Calcium trisodium pentetate, Pentacine | |

| CAS Number | 12111-24-9 | |

| Molecular Formula | C14H18CaN3Na3O10 | |

| Molecular Weight | 497.35 g/mol , 497.4 Daltons | |

| Appearance | Supplied as a clear, colorless solution | |

| Biopharmaceutical Classification System (BCS) | Class III (High Solubility, Low Permeability) |

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical parameters of this compound is provided below. These values are critical for designing and interpreting experiments, as well as for formulation development.

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value | Experimental Conditions | Source |

| Solubility | 100 mg/mL | In Water | |

| Insoluble | In DMSO | ||

| Melting Point | Not readily available; may decompose upon heating. | N/A | |

| pKa Values (of DTPA) | pKa1: 1.8, pKa2: 2.6, pKa3: 4.3, pKa4: 8.6, pKa5: 10.5 | Aqueous solution | Estimated from parent ligand |

| Stability | Stable for >3 years if stored properly (powder). A tentative expiry of 2 years is accepted for injections. | Dry, dark, 0 - 4 °C (short term), -20 °C (long term). | |

| Osmolality (of injection) | 1260 mOsmol/kg | 200 mg/mL solution in water for injection | |

| pH (of injection) | 7.3 - 8.3 | 200 mg/mL solution in water for injection |

Mechanism of Action: Heavy Metal Chelation

This compound functions as a chelating agent by exchanging its weakly bound calcium ion for multivalent metal cations for which the DTPA ligand has a higher affinity. This process forms a stable, soluble metal-DTPA chelate that can be readily excreted from the body, primarily through glomerular filtration in the kidneys. This mechanism is particularly effective for the decorporation of transuranic elements such as plutonium, americium, and curium.

The Structural Basis of Pentetate Calcium Trisodium Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic principles underlying the chelation of heavy metals and actinides by Pentetate calcium trisodium (B8492382) (Ca-DTPA). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, providing detailed data, experimental methodologies, and visual representations of the core concepts.

Core Mechanism of Action

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent primarily indicated for the treatment of internal contamination with transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm)[1]. Its efficacy is rooted in the fundamental principle of ligand exchange. The DTPA molecule, a polyamino carboxylic acid, has a high affinity for multivalent metal cations. In Ca-DTPA, the DTPA ligand is already complexed with a calcium ion. When Ca-DTPA is introduced into a biological system containing metal contaminants with a higher binding affinity for DTPA than calcium, a transmetallation reaction occurs. The contaminant metal ion displaces the calcium ion, forming a stable, water-soluble metal-DTPA complex that is then efficiently eliminated from the body, primarily through glomerular filtration and subsequent urinary excretion[2][3].

The DTPA anion (diethylenetriaminepentaacetate) is an octadentate ligand, possessing three amine nitrogens and five carboxylate groups that can act as electron-pair donors to coordinate with a central metal ion. This multidentate nature allows it to form highly stable, cage-like complexes with metal ions, effectively sequestering them from biological interactions.

Quantitative Analysis of Chelation Stability

The effectiveness of Ca-DTPA in chelating a specific metal ion is quantitatively described by the stability constant (log K or log β) of the resulting metal-DTPA complex. A higher stability constant indicates a more stable complex and, consequently, a greater likelihood that the metal will be effectively chelated and removed from the body. The following table summarizes the stability constants of DTPA with several relevant metal ions.

| Metal Ion | Oxidation State | Stability Constant (log β) |

| Plutonium | +3 | 20.58 ± 0.04[4][5][6][7] |

| Plutonium | +4 | 33.67 ± 0.02[4][5][6][7] |

| Americium | +3 | ~22.9 (Estimated) |

| Curium | +3 | 22.96 ± 0.05[1][8] |

| Calcium | +2 | 10.8 |

| Zinc | +2 | 18.3 |

| Manganese | +2 | 15.6 |

| Iron | +3 | 28.6 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values presented here are representative values from the literature.

Visualizing the Chelation Process and Experimental Workflow

To better understand the structural interactions and the process of characterizing Ca-DTPA chelation, the following diagrams are provided.

References

- 1. Complexation of curium(III) with DTPA at 10-70 °C: comparison with Eu(III)-DTPA in thermodynamics, luminescence, and coordination modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Item - Aqueous Complexation of Thorium(IV), Uranium(IV), Neptunium(IV), Plutonium(III/IV), and Cerium(III/IV) with DTPA - American Chemical Society - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

Theoretical Models of Pentetate Calcium Trisodium Binding with Transuranic Elements: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a crucial chelating agent for the decorporation of internal transuranic contamination. This technical guide provides a comprehensive overview of the theoretical and experimental basis of Ca-DTPA's binding with transuranic elements, focusing on plutonium (Pu), americium (Am), and curium (Cm). It summarizes quantitative binding data, details experimental protocols for determining binding affinities, and describes the theoretical models used to understand these interactions at a molecular level. Visualizations of the chelation process and experimental workflows are provided to facilitate a deeper understanding of the subject.

Introduction

Internal contamination with transuranic elements, which are radioactive elements with atomic numbers greater than uranium, poses a significant health risk due to their long biological half-lives and the damaging effects of their radioactive emissions.[1][2][3] Pentetate calcium trisodium (Ca-DTPA), an aminopolycarboxylic acid chelating agent, is a primary medical countermeasure used to accelerate the elimination of certain transuranic elements from the body.[4][5]

The efficacy of Ca-DTPA is rooted in its high affinity for trivalent and tetravalent actinide ions. The fundamental mechanism involves the exchange of the calcium ion in the DTPA complex for a transuranic cation, forming a stable, water-soluble metal chelate that is readily excreted from the body, primarily through glomerular filtration in the kidneys.[6][7] This guide delves into the theoretical underpinnings and experimental validation of this crucial interaction.

Quantitative Binding Data

The stability of the complex formed between a chelating agent and a metal ion is a critical determinant of its efficacy. This stability is quantified by the stability constant (log K) or the overall formation constant (log β). A higher value indicates a more stable complex. The following table summarizes the reported stability constants for DTPA with key transuranic elements.

| Transuranic Element | Oxidation State | Stability Constant (log β) | Experimental Conditions | Reference(s) |

| Plutonium | +3 | 20.58 ± 0.04 | 1 M KCl, 25.0 ± 0.1 °C | [8] |

| Plutonium | +4 | 33.67 ± 0.02 | 1 M KNO₃, 25.0 ± 0.1 °C | [8] |

| Americium | +3 | 19.89 | Not specified | [9] |

| Americium | +3 | ~22.8 | Not specified | [10] |

| Curium | +3 | ~23.0 | Not specified | [10] |

| Californium | +3 | ~23.3 | Not specified | [10] |

Note: The stability of these complexes can be influenced by factors such as pH, ionic strength, and temperature. The values presented here are from specific studies and should be considered in the context of their experimental conditions.

Theoretical Models of Binding

The interaction between Ca-DTPA and transuranic elements has been extensively studied using computational quantum chemistry, primarily through Density Functional Theory (DFT).[11][12][13] These theoretical models provide invaluable insights into the geometry, electronic structure, and thermodynamics of the chelation process at the atomic level.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems, such as the complexes formed between DTPA and actinide ions. These calculations can predict various properties, including:

-

Binding Energies: To quantify the strength of the interaction between DTPA and the transuranic element.

-

Coordination Geometry: To determine the three-dimensional arrangement of the atoms in the complex, including bond lengths and angles.

-

Electronic Properties: To understand the nature of the chemical bonds (e.g., ionic vs. covalent character).

Commonly employed functionals for actinide complexes include B3LYP, BP86, and PBE, often paired with relativistic effective core potentials (ECPs) like ECP60MWB and basis sets such as 6-31+G(d) to account for the large number of electrons and relativistic effects in these heavy elements.[14] The Gaussian software package is frequently used for these calculations.[14]

DFT studies have shown that the DTPA ligand typically acts as an octadentate ligand, wrapping around the central actinide ion and forming a highly stable, cage-like structure.[10] The binding is primarily electrostatic, but with a degree of covalent character that is influenced by the specific transuranic element.

Experimental Protocols for Determining Binding Affinity

Several experimental techniques are employed to determine the stability constants of transuranic-DTPA complexes. The following are overviews of the most common methodologies.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stability constants.

Principle: A solution containing the transuranic ion and DTPA is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH (or electrode potential) is monitored as a function of the volume of titrant added. The resulting titration curve is then analyzed to determine the concentration of the different species in solution at equilibrium, from which the stability constants can be calculated.

Generalized Protocol:

-

Solution Preparation: Prepare solutions of the transuranic salt (e.g., PuCl₃, Am(NO₃)₃), DTPA, a strong acid (to lower the initial pH), and a strong base of known concentrations. An inert electrolyte (e.g., KNO₃, NaClO₄) is added to maintain a constant ionic strength.

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Place the solution containing the transuranic ion and DTPA in a thermostated vessel. Titrate the solution with the standardized base, recording the pH and the volume of titrant added at regular intervals.

-

Data Analysis: Use specialized software (e.g., Hyperquad) to fit the titration data to a chemical model that includes all relevant species (free metal ion, free ligand, protonated ligand species, and the metal-ligand complex). The software refines the stability constants to achieve the best fit between the experimental and calculated titration curves.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used to determine stability constants by monitoring changes in the absorbance spectra of the transuranic ion upon complexation with DTPA.

Principle: The electronic transitions of the f-electrons in transuranic ions are sensitive to their chemical environment. When DTPA binds to a transuranic ion, the UV-Vis absorption spectrum of the ion changes. By measuring the absorbance at a specific wavelength as a function of the ligand concentration, the concentration of the complex and, consequently, the stability constant can be determined.

Generalized Protocol:

-

Spectral Characterization: Record the UV-Vis spectra of the free transuranic ion and the fully formed transuranic-DTPA complex to identify a wavelength where the change in absorbance upon complexation is significant.

-

Titration: Prepare a series of solutions with a constant concentration of the transuranic ion and varying concentrations of DTPA. Maintain constant pH and ionic strength.

-

Measurement: Measure the absorbance of each solution at the chosen wavelength.

-

Data Analysis: Plot the change in absorbance against the ligand concentration. The data can be fitted to a binding isotherm (e.g., using the Benesi-Hildebrand method for 1:1 complexes) to calculate the stability constant.

Solvent Extraction

Solvent extraction is a powerful technique for studying the thermodynamics of complexation.

Principle: This method involves the distribution of the transuranic ion between two immiscible liquid phases: an aqueous phase containing the ligand (DTPA) and an organic phase containing an extractant. The distribution of the transuranic ion between the two phases depends on the extent of its complexation with DTPA in the aqueous phase. By measuring the concentration of the transuranic ion in both phases at equilibrium, the stability constant of the aqueous complex can be determined.

Generalized Protocol:

-

Phase Preparation: Prepare an aqueous phase containing the transuranic ion, DTPA at a known concentration, and a buffer to control the pH. The organic phase consists of an extractant (e.g., thenoyltrifluoroacetone in benzene) dissolved in an appropriate organic solvent.

-

Equilibration: Mix equal volumes of the aqueous and organic phases and agitate them until equilibrium is reached.

-

Phase Separation: Separate the two phases by centrifugation.

-

Analysis: Determine the concentration of the transuranic ion in both the aqueous and organic phases using a suitable analytical technique (e.g., radiometric counting).

-

Calculation: The distribution ratio (D) of the transuranic ion is calculated as the ratio of its concentration in the organic phase to that in the aqueous phase. The stability constant is then determined from the relationship between the distribution ratio and the ligand concentration.

Visualizations

Signaling Pathway: Chelation and Excretion of Transuranic Elements by Ca-DTPA

Caption: Chelation of a transuranic element by Ca-DTPA in the bloodstream and subsequent renal excretion.

Experimental Workflow: In Vivo Decorporation Study

Caption: A typical workflow for an in vivo study evaluating the decorporation efficacy of Ca-DTPA.

Logical Relationship: Determination of Stability Constant

Caption: Logical flow for the determination of a stability constant from experimental data.

Conclusion

The effective chelation of transuranic elements by this compound is a well-established medical countermeasure supported by a strong foundation of theoretical and experimental evidence. The high stability constants of the resulting complexes, confirmed by various analytical techniques, underscore the thermodynamic favorability of the chelation process. Computational models, particularly DFT, have provided a molecular-level understanding of the binding, which is crucial for the rational design of new and improved chelating agents. This guide provides a consolidated resource for professionals in the fields of radiochemistry, toxicology, and drug development, aiming to foster a deeper understanding and further research into the vital role of chelators in mitigating the risks of internal radionuclide contamination.

References

- 1. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Complexing reactions of DTPA with uranium, neptunium and plutonium. Pt.1: Determination of stability constants of DTPA-Np(IV) complex [inis.iaea.org]

- 5. escholarship.org [escholarship.org]

- 6. Lauriston S. Taylor Lecture: the quest for therapeutic actinide chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves [mdpi.com]

Methodological & Application

Application Notes and Protocols for Pentetate Calcium Trisodium (Ca-DTPA) Use in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent indicated for the treatment of internal contamination with transuranic radionuclides such as plutonium, americium, and curium.[1] By exchanging its calcium ion for a metal with a greater binding capacity, Ca-DTPA forms stable, water-soluble complexes that are subsequently excreted by glomerular filtration into the urine.[2][3][4] This application note provides detailed experimental protocols for the use of Ca-DTPA in animal models, primarily focusing on rodents, to facilitate research into its efficacy and safety as a decorporation agent. The protocols are based on established methodologies and data from various animal studies.

Mechanism of Action

Ca-DTPA operates via a straightforward chelation mechanism. It is a polyamino carboxylic acid that can form coordination complexes with metal ions. The calcium ion in Ca-DTPA is readily displaced by multivalent cations, particularly transuranic metals and other heavy metals, for which the DTPA ligand has a higher affinity.[5][6] This results in a stable metal-DTPA complex that is rapidly cleared from the body, primarily through the kidneys.[4] This process reduces the systemic burden of the toxic metal, mitigating its potential for long-term damage.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from various studies on the use of Ca-DTPA in animal models for the decorporation of radionuclides.

Table 1: Efficacy of Ca-DTPA in Different Animal Models

| Animal Model | Radionuclide | Contamination Route | Ca-DTPA Dose | Administration Route | Key Outcome | Reference |

| Rats (Sprague-Dawley) | Plutonium (Pu) | Pulmonary | 18 µmol/kg | Intratracheal (dry powder) | Limited transfer of Pu to liver and skeleton.[7] | [7] |

| Rats | Plutonium (Pu) | Pulmonary (nitrate) | 30 µmol/kg | Intravenous | As effective as insufflation in limiting extrapulmonary deposit.[7] | [7] |

| Beagles | Plutonium-238 (238Pu) | Inhalation (nitrate) | 30 µmol/kg | Intravenous (initial) | Removed about 85% of the initial pulmonary burden. | [8] |

| Rodents | Plutonium (Pu) | Systemic | 10-1,000 µmol/kg | Intravenous | ~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA when treated within 1 hour.[9] | [2][9] |

| Rodents | Plutonium, Americium | Aerosol Inhalation | 2 µmol/kg | Inhalation | Reduced lung deposit to 1-2% of that in untreated animals.[3][9][10] | [3][9][10] |

| Rats (Wistar) | Yttrium-90 (90Y) | Puncture Wound | 34.7 µmol/kg | Intravenous | Reduced 90Y at the wound and in bone to 75.6% and 84.3% of controls, respectively.[6] | [6] |

| Rats (Wistar) | Yttrium-90 (90Y) | Puncture Wound | 34.7 µmol/kg | Direct Infiltration | Reduced radioactivity at the wound and in bone to 34.9% and 52.5% of controls, respectively.[6] | [6] |

Table 2: Toxicological Data for Ca-DTPA in Animal Models

| Animal Model | Dose | Administration Route | Duration | Observed Effects | Reference |

| Mice | 720-2880 µmol/kg/day | Subcutaneous | 5 daily injections | Teratogenic and embryotoxic effects (e.g., exencephaly, spina bifida).[11] | [11] |

| Mice | 360 µmol/kg/day | Subcutaneous | 5 daily doses | No harmful effects observed.[11] | [11] |

| Animals | High Doses | - | - | Depletion of endogenous zinc and manganese from the small intestine, skeleton, pancreas, and testes.[4][11] | [4][11] |

| Dogs | 5.8 µmol/kg | - | Every 5 hours | Led to death. | [12] |

| Animals | High Doses (≥ 2,000 µmol/kg) | - | - | Severe lesions in the kidneys, intestinal mucosa, and liver.[12] | [12] |

Experimental Protocols

The following are detailed protocols for the administration of Ca-DTPA in a rat model via intravenous and nebulized inhalation routes. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous Administration of Ca-DTPA in Rats

This protocol describes the administration of Ca-DTPA via the lateral tail vein.

Materials:

-

This compound (Ca-DTPA) solution (sterile, for injection)

-

Sterile saline or 5% Dextrose in Water (D5W) for dilution

-

Rat restrainer

-

Heat lamp or heating pad

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge)

-

70% Isopropyl alcohol swabs

-

Gauze pads

-

Sharps container

Procedure:

-

Animal Preparation:

-

Weigh the rat to determine the correct dosage.

-

To promote vasodilation and improve vein visibility, warm the rat's tail using a heat lamp (at a safe distance to prevent burns) or a heating pad for 5-10 minutes.

-

-

Solution Preparation:

-

Ca-DTPA is typically supplied at a concentration of 200 mg/mL.[10]

-

Based on the desired dose (e.g., 30 µmol/kg), calculate the required volume of Ca-DTPA. The molecular weight of Ca-DTPA is 497.4 g/mol .

-

The calculated volume of Ca-DTPA may be diluted with sterile saline or D5W to a final volume suitable for slow intravenous injection (e.g., 0.1-0.5 mL).

-

-

Injection Procedure:

-

Place the rat in a suitable restrainer, ensuring the tail is accessible.

-

Clean the tail with a 70% isopropyl alcohol swab.

-

Identify one of the lateral tail veins.

-

Using a new sterile syringe and needle, insert the needle (bevel up) into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful placement.

-

Slowly inject the Ca-DTPA solution over 1-2 minutes. If swelling or resistance is observed, the needle is not in the vein and should be repositioned.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

-

Post-Procedure Monitoring:

-

Return the rat to its cage and monitor for any adverse reactions, such as distress or changes in behavior.

-

Ensure the rat has free access to food and water.

-

For efficacy studies, collect urine and tissue samples at predetermined time points for analysis of radionuclide content.

-

Protocol 2: Nebulized Inhalation Administration of Ca-DTPA in Rats

This protocol provides a general guideline for administering Ca-DTPA via nebulization in an inhalation chamber.

Materials:

-

This compound (Ca-DTPA) solution

-

Sterile water or saline for dilution

-

Nebulizer (e.g., jet nebulizer)

-

Inhalation exposure chamber

-

Compressed air source

-

Animal housing compatible with the inhalation system

Procedure:

-

System Setup and Calibration:

-

Set up the inhalation exposure chamber according to the manufacturer's instructions.

-

Calibrate the nebulizer to determine the aerosol particle size distribution and output rate to ensure consistent delivery to the animals' respiratory tracts.

-

-

Animal Acclimation:

-

Acclimate the rats to the inhalation chamber and restraint tubes (if used) for several days prior to the experiment to minimize stress.

-

-

Solution Preparation:

-

For nebulization, Ca-DTPA solution should be diluted, typically at a 1:1 ratio with sterile water or saline.

-

Calculate the total volume of solution needed based on the nebulizer's output rate and the desired exposure duration.

-

-

Exposure Procedure:

-

Place the rats in the inhalation chamber.

-

Add the prepared Ca-DTPA solution to the nebulizer.

-

Connect the nebulizer to the compressed air source and the inhalation chamber.

-

Begin the aerosol generation and expose the animals for the predetermined duration.

-

Monitor the chamber environment (e.g., temperature, humidity, oxygen levels) throughout the exposure.

-

-

Post-Exposure Care and Monitoring:

-

After the exposure period, turn off the aerosol generation and allow the chamber to clear before removing the animals.

-

Return the rats to their home cages and monitor for any signs of respiratory distress or other adverse effects.

-

As with intravenous administration, collect relevant samples for efficacy and toxicological analysis.

-

Conclusion

The provided protocols and data offer a comprehensive resource for researchers investigating the use of this compound in animal models. Adherence to detailed and standardized procedures is crucial for obtaining reproducible and reliable results in studies of chelation therapy. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research objectives. Further research can help to optimize treatment regimens and better understand the long-term effects of Ca-DTPA administration.

References

- 1. 5.12. GLP rat nebulization study [bio-protocol.org]

- 2. niaid.nih.gov [niaid.nih.gov]

- 3. The Scientific Basis for Chelation: Animal Studies and Lead Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orise.orau.gov [orise.orau.gov]

- 5. This compound | C14H18CaN3Na3O10 | CID 25513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. richardsemelka.com [richardsemelka.com]

- 7. research.vt.edu [research.vt.edu]

- 8. research.vt.edu [research.vt.edu]

- 9. The scientific basis for chelation: animal studies and lead chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. depts.ttu.edu [depts.ttu.edu]

- 12. droracle.ai [droracle.ai]

Application Notes and Protocols for Intravenous Administration of Pentetate Calcium Trisodium in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Pentetate calcium trisodium (B8492382) (Ca-DTPA) in rodent models. This document is intended to guide researchers in designing and executing studies to evaluate the efficacy and safety of Ca-DTPA as a decorporation agent for various radionuclide and heavy metal contaminants.

Introduction

Pentetate calcium trisodium (Ca-DTPA) is a chelating agent that forms stable, soluble complexes with a variety of polyvalent metal ions. By exchanging its calcium ion for a metal with a greater binding affinity, Ca-DTPA facilitates the excretion of these metals from the body, primarily through glomerular filtration into the urine.[1][2][3] This mechanism makes it a critical countermeasure for internal contamination with transuranium elements such as plutonium, americium, and curium.[1][3][4] Rodent studies are fundamental in understanding the pharmacokinetics, efficacy, and safety profile of Ca-DTPA.

Mechanism of Action

Following intravenous administration, Ca-DTPA is rapidly distributed throughout the extracellular fluid.[1][3][4][5] It does not significantly penetrate cells or bind to tissues.[1][3][4][5] The core of its function lies in the principle of chelation, where the DTPA ligand encapsulates target metal ions, preventing them from depositing in tissues like bone and liver and rendering them excretable.[1] More than 99% of the injected dose is excreted in the urine within 24 hours.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various rodent studies involving the intravenous administration of Ca-DTPA.

Table 1: Efficacy of Ca-DTPA in Radionuclide Decorporation

| Animal Model | Contaminant | Ca-DTPA Dose (IV) | Time of Administration Post-Contamination | Efficacy Outcome | Reference |

| Rodents | Plutonium (Pu) | 10 - 1,000 µmol/kg | Within 1 hour | ~10-fold higher rate of Pu elimination in urine compared to Zn-DTPA.[1][2][3] | [1][2][3] |

| Rodents | Plutonium (Pu), Americium (Am) | 2 µmol/kg (inhalation) | 30 minutes | Reduced lung deposit to 1-2% of untreated animals; reduced systemic deposit in liver and skeleton by half.[1][2][3] | [1][2][3] |

| Rats | Yttrium-90 (⁹⁰Y) | 34.7 µmol/kg | 15 minutes | Reduced ⁹⁰Y at wound site to 75.6% and in bone to 84.3% of controls.[6] | [6] |

| Rats | Cerium-141 (¹⁴¹Ce) | Not Specified | 48 and 72 hours | Higher efficacy in reducing whole-body retention in older animals compared to younger animals.[7] | [7] |

Table 2: Pharmacokinetic Parameters of Ca-DTPA in Rodents

| Parameter | Value | Animal Model | Reference |

| Plasma Half-Life | Tri-exponential: 1.4 min, 14.5 min, 94.4 min | Human data, rodent PK is similar | [1][4][5] |

| Distribution | Rapidly in extracellular fluid space | Rodents | [1][3][4][5] |

| Metabolism | Minimal | Rodents | [1][3][5] |

| Excretion | >99% in urine within 24 hours | Human data, rodent excretion is similar | [1][2][3][4][5] |

Table 3: Toxicity of Ca-DTPA in Rodents

| Animal Model | Dose (IV unless specified) | Observation | Reference |

| Mice | 360 µmol/kg (daily for 5 days) | No harmful effects. | [1][4] |

| Mice | 720 - 2,880 µmol/kg (daily for 5 days, subcutaneous) | Teratogenic and embryocidal.[1][2][4] | [1][2][4] |

| Rats | 300 µmol/kg (daily for 4 days, intrathecal) | No deaths occurred.[8] | [8] |

| Rodents | High doses | Depletion of endogenous metals (Zn, Mg, Mn), kidney and liver vacuolization, small bowel hemorrhagic lesions.[1][2][4] | [1][2][4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the intravenous administration of Ca-DTPA in rodents.

Protocol 1: Evaluation of Decorporation Efficacy Following Internal Contamination

This protocol is designed to assess the effectiveness of Ca-DTPA in enhancing the elimination of a radionuclide contaminant.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ca-DTPA (this compound Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]

- 4. orise.orau.gov [orise.orau.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effect of calcium trisodium DTPA in rats with puncture wound contaminated by 90Y-chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Age-related efficiency of Ca-DTPA to reduce 141Ce retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Nebulized Pentetate Calcium Trisodium (Ca-DTPA) Delivery in Inhalation Exposure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetate calcium trisodium (B8492382) (Ca-DTPA) is a chelating agent primarily utilized for the decorporation of internalized transuranic radionuclides such as plutonium, americium, and curium.[1] Administration via nebulization offers a targeted approach for treating inhalation exposures, delivering the therapeutic agent directly to the lungs.[2][3] These application notes provide detailed protocols and supporting data for the delivery of nebulized Ca-DTPA in rodent inhalation exposure models, a critical step in the preclinical evaluation of this decorporation agent.

The provided methodologies and data are intended to serve as a comprehensive guide for researchers establishing and conducting in vivo inhalation studies with Ca-DTPA. Adherence to these protocols will facilitate the generation of reproducible and reliable data for assessing the efficacy and safety of nebulized Ca-DTPA therapy.

Data Presentation

Table 1: Aerosol Characteristics of Nebulized Ca-DTPA in a Rodent Exposure Model

| Parameter | Value | Source |

| Nebulizer Type | Retec Nebulizer | [4] |

| Ca-DTPA Solution | 25% in water | [4] |

| Chamber Concentration | 3.5 mg DTPA/L | [4] |

| Mass Median Aerodynamic Diameter (MMAD) | 4.3 µm | [4] |

| Geometric Standard Deviation (GSD) | 2.22 | [4] |

Table 2: Recommended Aerosol Particle Size for Rodent Inhalation Studies

| Parameter | Recommended Range | Rationale | Source |

| Mass Median Aerodynamic Diameter (MMAD) | 1 - 3 µm | Optimizes deposition in the lower respiratory tract of rodents. | [5] |

| Geometric Standard Deviation (GSD) | < 2.5 | Indicates a relatively uniform particle size distribution, leading to more consistent deposition. | [5] |

Table 3: Efficacy of Inhaled Ca-DTPA in Rats Following Pulmonary Contamination with Plutonium Nitrate

| Treatment Group | Lung Plutonium Retention (% of Control) | Liver Plutonium Retention (% of Control) | Skeleton Plutonium Retention (% of Control) | Source |

| Early Insufflation of Ca-DTPA Powder | ~50% | ~50% | ~60% | [6] |

| Delayed Intratracheal Ca-DTPA | No significant reduction | Reduced | Reduced | [6] |

Experimental Protocols

Protocol 1: Preparation of Ca-DTPA Solution for Nebulization

Objective: To prepare a sterile Ca-DTPA solution suitable for nebulization in animal inhalation exposure studies.

Materials:

-

Pentetate calcium trisodium (Ca-DTPA) ampoule (e.g., 1 g/5 mL)[7]

-

Sterile water for injection or sterile 0.9% saline[3]

-

Sterile syringes and needles

-

Sterile vials

Procedure:

-

Aseptically withdraw the Ca-DTPA solution from the ampoule.

-

For a 1:1 dilution, mix equal volumes of the Ca-DTPA solution and sterile water or saline in a sterile vial.[3] For a 25% solution, as used in one cited study, appropriate dilutions of a concentrated stock should be made with sterile water.[4]

-

Gently swirl the vial to ensure a homogenous solution.

-

Visually inspect the solution for any particulate matter before use.

-

Prepare fresh solutions for each experiment to ensure sterility and stability.

Protocol 2: Nebulized Ca-DTPA Delivery to Rodents using a Nose-Only Inhalation Exposure System

Objective: To deliver a controlled dose of nebulized Ca-DTPA to rodents for decorporation studies.

Materials and Equipment:

-

Nose-only inhalation exposure system (e.g., flow-past chamber)[8]

-

Jet or ultrasonic nebulizer (e.g., Retec nebulizer)[4]

-

Prepared sterile Ca-DTPA solution

-

Rodent restraints

-

Aerosol particle sizer (for characterization)

-

Air supply with controlled flow, temperature, and humidity

-

Exhaust system with appropriate filters

Procedure:

A. System Setup and Calibration:

-

Assemble the nose-only inhalation exposure system according to the manufacturer's instructions.

-

Integrate the nebulizer with the exposure system.

-

Calibrate the nebulizer to determine its output rate and the aerosol particle size distribution (MMAD and GSD) using the prepared Ca-DTPA solution.[5]

-

Adjust nebulizer settings (e.g., air pressure, flow rate) to achieve the desired aerosol characteristics, ideally an MMAD between 1-3 µm for optimal deep lung deposition in rodents.[5]

-

Set the environmental parameters within the exposure chamber (e.g., temperature, humidity) and ensure they are stable.

B. Animal Acclimatization and Exposure:

-

Acclimatize the animals to the restraint tubes to minimize stress during the experiment.[5]

-

Place the acclimatized animals in the restraint tubes and load them into the nose-only exposure chamber.

-

Initiate the aerosol generation and exposure for the predetermined duration. Exposure times in studies have ranged from 1 to 4 hours.[4][9]

-

Continuously monitor the aerosol concentration within the chamber throughout the exposure period.

-

At the end of the exposure, stop the aerosol generation and purge the chamber with clean air before removing the animals.

C. Post-Exposure Procedures:

-

Return the animals to their home cages and monitor for any adverse effects.

-

Collect biological samples (e.g., urine, feces, tissues) at specified time points for biodistribution and decorporation efficacy analysis.

-

Analyze the collected samples for the concentration of the radionuclide and/or Ca-DTPA.

Protocol 3: Analysis of Ca-DTPA in Biological Samples

Objective: To quantify the amount of Ca-DTPA in biological tissues to determine its biodistribution.

Methodology Overview: While specific protocols for Ca-DTPA analysis in rodent tissues were not found in the initial search, a common method for the analysis of chelating agents like DTPA in biological matrices is High-Performance Liquid Chromatography (HPLC). The following is a generalized approach based on available literature for similar compounds.

Procedure Outline:

-

Tissue Homogenization: Homogenize the collected tissue samples (e.g., lung, liver, kidney) in an appropriate buffer.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the DTPA from the biological matrix.

-

Derivatization (if necessary): As DTPA lacks a strong chromophore, derivatization may be necessary to enhance its detection by UV-Vis or fluorescence detectors.

-

HPLC Analysis:

-

Column: Use a suitable C18 or ion-exchange column.

-

Mobile Phase: Employ an appropriate mobile phase, potentially with an ion-pairing reagent, to achieve good separation.

-

Detection: Utilize a UV-Vis, fluorescence, or mass spectrometry detector for quantification.

-

-

Quantification: Create a standard curve using known concentrations of Ca-DTPA to quantify the amount in the tissue samples.

Visualizations

Caption: Experimental workflow for nebulized Ca-DTPA delivery in a rodent inhalation model.

Caption: Mechanism of action for nebulized Ca-DTPA in radionuclide decorporation.

References

- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. benchchem.com [benchchem.com]

- 6. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irpa.net [irpa.net]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Early effects of inhaled Ca-DTPA on the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Radionuclide Removal by Ca-DTPA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to quantify the removal of radionuclides by the chelating agent Calcium Diethylenetriaminepentaacetate (Ca-DTPA). Detailed protocols for sample collection, preparation, and analysis are provided to ensure accurate and reproducible results in experimental and clinical settings.

Introduction

Internal contamination with radionuclides such as plutonium, americium, and curium poses a significant health risk due to their long biological half-lives and the damaging effects of ionizing radiation on tissues. Ca-DTPA is a therapeutic agent that forms stable, water-soluble complexes with these transuranic elements, thereby enhancing their excretion from the body, primarily through urine.[1][2] Accurate quantification of radionuclide removal is crucial for assessing the efficacy of Ca-DTPA treatment, optimizing dosing regimens, and understanding the biokinetics of both the contaminant and the chelating agent.

This document outlines the primary analytical methods for this quantification, including gamma spectrometry, alpha spectrometry, and liquid scintillation counting, applied to various biological samples.

Mechanism of Action of Ca-DTPA

Ca-DTPA works through a process of ligand exchange. The calcium ion in the Ca-DTPA complex is displaced by trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm), for which DTPA has a higher binding affinity. The resulting radionuclide-DTPA complex is a stable, water-soluble chelate that is rapidly filtered by the kidneys and excreted in the urine.[1][2] This process effectively prevents the radionuclide from depositing in target organs such as the bone, liver, and lungs, thus reducing the long-term radiation dose to the body.

Caption: Mechanism of Ca-DTPA in radionuclide decorporation.

Quantitative Data on Ca-DTPA Efficacy

The effectiveness of Ca-DTPA in removing radionuclides has been documented in numerous studies. The following tables summarize key quantitative data from both human cases and animal studies.

Table 1: Efficacy of Ca-DTPA in Decorporation of Plutonium (Pu)

| Species | Route of Contamination | Treatment Regimen | Outcome Measure | Efficacy | Reference |

| Human (Female) | Inhalation | 1g Ca-DTPA IV on days 0, 5, and 14 | Committed Effective Dose | 1.2 mSv (with treatment) | [3][4][5] |

| Human | Inhalation | Delayed Ca-DTPA | Urinary Excretion | Enhanced excretion, particularly on the first day after treatment | [6] |

| Rat | Pulmonary (Pu nitrate) | Early insufflation of Ca-DTPA powder (18 µmol/kg) | Lung Retention | Twice as effective as IV injection | [1] |

| Rat | Pulmonary (PuO2) | Delayed intratracheal Ca-DTPA | Systemic Burden | Limited transfer to liver and skeleton | [1] |

Table 2: Efficacy of Ca-DTPA in Decorporation of Americium (Am) and Curium (Cm)

| Species | Radionuclide | Treatment Regimen | Outcome Measure | Efficacy | Reference |

| Human | Americium-241 | Long-term Ca-DTPA (1g/week for 6.5 years) | Body Burden Reduction | Total body burden decreased with half-lives of ~0.79 and 24 years. Urinary excretion increased 10-fold. | [7] |

| Rat | Americium-241 | Prompt local or systemic DTPA | Tissue Retention | Significantly reduced systemic retention in skeleton and liver | [8] |

| Dog | Americium-241 | C2E2 (oral pro-drug of DTPA) | Chelation in Plasma | Effective chelation, demonstrating potential for oral administration | [9] |

Experimental Protocols

Detailed methodologies for quantifying radionuclide removal are essential for obtaining reliable data. The following protocols are provided for key analytical techniques.

Experimental Workflow Overview

The general workflow for a radionuclide decorporation study involving Ca-DTPA is outlined below.

Caption: General experimental workflow for a Ca-DTPA study.

Protocol 1: Quantification of Gamma-Emitting Radionuclides in Urine by Gamma Spectrometry

Application: This protocol is suitable for the non-destructive analysis of gamma-emitting radionuclides (e.g., Americium-241) in urine samples.

Materials:

-

High-Purity Germanium (HPGe) detector

-

Multichannel Analyzer (MCA)

-

Lead shielding

-

Marinelli beakers or other appropriate counting containers

-

Certified radionuclide standards for energy and efficiency calibration

-

Urine collection containers

Procedure:

-

Sample Collection: Collect 24-hour urine samples from subjects. Record the total volume.

-

Sample Preparation:

-

Thoroughly mix the 24-hour urine sample.

-

Transfer a known volume of urine (e.g., 1 liter) into a Marinelli beaker.

-

For low activity samples, a concentration step may be required. This can be achieved by evaporation or co-precipitation with a carrier such as calcium phosphate.

-

-

Calibration:

-

Perform energy and efficiency calibrations of the HPGe detector using a certified multi-nuclide standard in the same geometry (Marinelli beaker with water) as the samples.

-

-

Measurement:

-

Place the Marinelli beaker containing the urine sample on the HPGe detector within the lead shield.

-

Acquire a gamma spectrum for a sufficient counting time to achieve the desired statistical uncertainty. Counting times can range from a few hours to 24 hours depending on the sample activity.

-

Acquire a background spectrum using a Marinelli beaker filled with distilled water for the same counting time.

-

-

Data Analysis:

-

Identify the photopeaks corresponding to the radionuclide of interest (e.g., 59.5 keV for Americium-241).

-

Subtract the background counts from the sample spectrum.

-

Calculate the net counts in the photopeak of interest.

-

Determine the activity of the radionuclide in the sample using the pre-determined counting efficiency for that energy.

-

Calculate the total activity excreted in 24 hours by correcting for the total urine volume.

-

Protocol 2: Quantification of Alpha-Emitting Radionuclides in Feces by Alpha Spectrometry

Application: This protocol is designed for the quantification of alpha-emitting radionuclides (e.g., Plutonium-239) in fecal samples, which requires chemical separation to prepare a thin source for counting.

Materials:

-

Alpha spectrometer with a silicon detector

-

Vacuum chamber

-

Muffle furnace

-

Hot plate

-

Centrifuge

-

Glass beakers and vials

-

Anion exchange resin

-

Hydrochloric acid (HCl), Nitric acid (HNO₃), Hydrofluoric acid (HF)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Tracer radionuclide (e.g., Pu-242) for chemical yield determination

-

Electrodeposition or microprecipitation apparatus

Procedure:

-

Sample Collection: Collect 24-hour or 48-hour fecal samples.

-

Sample Preparation (Ashing and Digestion):

-

Dry the fecal sample in an oven at 105°C.

-

Ash the dried sample in a muffle furnace at 450-500°C until a white or gray ash is obtained.

-

Spike the ash with a known amount of tracer (e.g., Pu-242).

-

Digest the ash with a mixture of concentrated HNO₃ and HCl on a hot plate. Repeated additions of acid may be necessary. If silica (B1680970) is present, add HF.

-

-

Radiochemical Separation:

-

Dissolve the digested sample in 8M HNO₃.

-

Load the solution onto an anion exchange column pre-conditioned with 8M HNO₃. Plutonium (IV) will be adsorbed onto the resin.

-

Wash the column with 8M HNO₃ to remove interfering elements.

-

Elute the plutonium from the column with a reducing agent in dilute HCl (e.g., 0.1 M HCl with a small amount of NH₄I).

-

-

Source Preparation:

-

Prepare a thin, uniform source for alpha spectrometry by either electrodeposition onto a stainless steel disc or by microprecipitation with a carrier like neodymium fluoride (B91410) (NdF₃) and filtering onto a membrane filter.

-

-

Measurement:

-

Place the prepared source in the vacuum chamber of the alpha spectrometer.

-

Acquire an alpha spectrum for a sufficient time to obtain good counting statistics.

-

-

Data Analysis:

-

Identify the peaks corresponding to the radionuclide of interest (e.g., Pu-239) and the tracer (e.g., Pu-242).

-

Calculate the chemical recovery based on the counts in the tracer peak.

-

Determine the activity of the radionuclide of interest in the sample, correcting for chemical yield.

-

Protocol 3: Quantification of Beta-Emitting Radionuclides in Biological Tissues by Liquid Scintillation Counting

Application: This protocol is suitable for quantifying beta-emitting radionuclides (e.g., as part of a mixed fission product contamination) in tissue samples.

Materials:

-

Liquid Scintillation Counter (LSC)

-

Glass scintillation vials

-

Tissue solubilizer (e.g., Soluene-350, SOLVABLE)

-

Liquid scintillation cocktail

-

Hydrogen peroxide (30%)

-

Incubator or water bath

Procedure:

-

Sample Collection: At the end of the study, euthanize the animal and dissect the tissues of interest (e.g., liver, femur, lung).

-

Sample Preparation (Solubilization):

-

Weigh a small piece of tissue (e.g., 100-200 mg) and place it in a glass scintillation vial.

-

Add 1-2 mL of tissue solubilizer to the vial.

-

Incubate the vial at 50-60°C until the tissue is completely dissolved.[10]

-

Cool the vial to room temperature.

-

If the solution is colored, add a few drops of 30% hydrogen peroxide to decolorize it, being careful to allow any foaming to subside.[10]

-

-

Scintillation Cocktail Addition:

-

Add 10-15 mL of a suitable liquid scintillation cocktail to the vial.

-

Cap the vial tightly and shake vigorously to ensure a homogeneous mixture.

-

-

Measurement:

-

Wipe the outside of the vial to remove any fingerprints or smudges.

-

Place the vial in a dark, temperature-controlled environment (often within the LSC) for at least one hour to allow for dark adaptation and decay of chemiluminescence.

-

Count the sample in the Liquid Scintillation Counter. Use appropriate energy windows for the radionuclide of interest.

-

-

Data Analysis:

-

The LSC will report the counts per minute (CPM).

-

Use a quench curve to correct the CPM for quenching and convert it to disintegrations per minute (DPM), which represents the actual activity.

-

Express the results as activity per gram of tissue.

-

Logical Relationships in Radionuclide Decorporation Therapy

The decision-making process and the factors influencing the effectiveness of Ca-DTPA treatment can be visualized as a logical flow.

Caption: Logical flow for Ca-DTPA treatment decisions.

References

- 1. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]